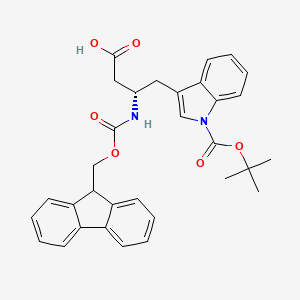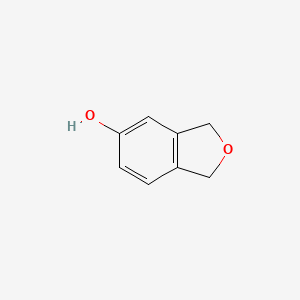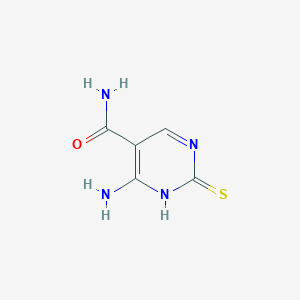
4-Amino-2-sulfanylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-sulfanylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4OS . It has an average mass of 170.192 Da and a monoisotopic mass of 170.026230 Da .
Molecular Structure Analysis
The InChI code for 4-Amino-2-sulfanylpyrimidine-5-carboxamide is 1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) .Physical And Chemical Properties Analysis
4-Amino-2-sulfanylpyrimidine-5-carboxamide has a molecular weight of 170.19 . It is recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors and Anticancer Activity
Selective Inhibitors for Parasitic Enzymes : A study by Zhang et al. (2014) explored the use of a related scaffold, 5-aminopyrazole-4-carboxamide, as a potent alternative to create selective inhibitors for calcium-dependent protein kinase-1 (CDPK1) from Toxoplasma gondii and Cryptosporidium parvum. These compounds showed low nanomolar inhibitory potencies and exhibited significant activity in cell proliferation assays without being toxic to mammalian cells (Zhang et al., 2014).
Potential Antitumor Agents : Lombardo et al. (2004) identified 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound specifically showed complete tumor regressions in a chronic myelogenous leukemia (CML) model with low toxicity (Lombardo et al., 2004).
Synthesis and Structural Analysis
Synthesis of Novel Derivatives : Stolarczyk et al. (2018) presented the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were analyzed for their molecular structure through various spectroscopic methods and single-crystal X-ray diffraction, indicating significant insights into the structural behavior and potential cytotoxic activity of these derivatives (Stolarczyk et al., 2018).
Regioselective Synthesis for Kinase Inhibition : Wada et al. (2012) reported on the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, aiming at discovering kinase inhibitors. This study showcased a strategy for obtaining novel compounds with potential anticancer properties (Wada et al., 2012).
Anticancer Nanoparticles and Modeling
- Nanoparticles for Anticancer Activity : Theivendren et al. (2018) focused on formulating nanoparticles from optimized 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivatives for evaluating their anticancer activity. Through computational modeling and quantitative proteomics, they identified significant potential of these compounds as p38α MAP Kinases inhibitors, indicating promising directions for cancer therapy (Theivendren et al., 2018).
Wirkmechanismus
Target of Action
It is known to be a building block of favipiravir , which is an antiviral drug that targets RNA-dependent RNA polymerase (RdRp) of RNA viruses .
Mode of Action
Given its role as a building block of Favipiravir , it may be inferred that it contributes to the inhibition of RdRp, thereby preventing the replication of RNA viruses .
Biochemical Pathways
As a building block of Favipiravir , it is likely involved in the antiviral response pathway, specifically in the inhibition of viral replication .
Result of Action
Given its role as a building block of favipiravir , it may contribute to the inhibition of viral replication, thereby limiting the spread of the virus within the host .
Eigenschaften
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUEPZYYSWGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391887 |
Source


|
| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-sulfanylpyrimidine-5-carboxamide | |
CAS RN |
89323-11-5 |
Source


|
| Record name | NSC517173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


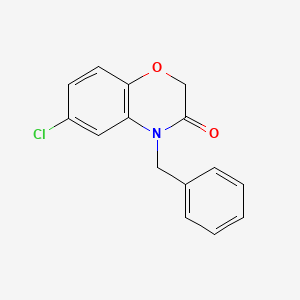
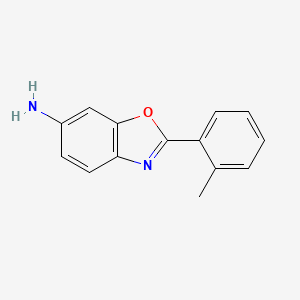
![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)
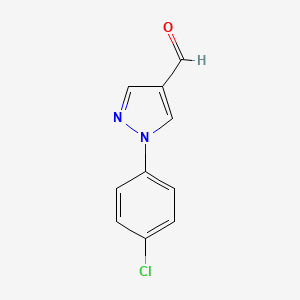
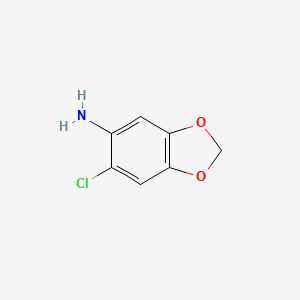


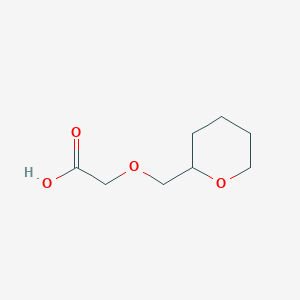

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)
